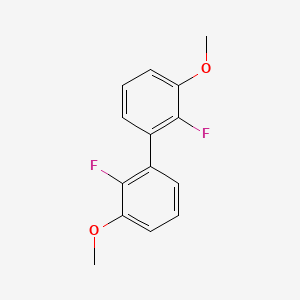

2,2'-Difluoro-3,3'-dimethoxy-1,1'-biphenyl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

2316733-82-9 |

|---|---|

Molecular Formula |

C14H12F2O2 |

Molecular Weight |

250.24 g/mol |

IUPAC Name |

2-fluoro-1-(2-fluoro-3-methoxyphenyl)-3-methoxybenzene |

InChI |

InChI=1S/C14H12F2O2/c1-17-11-7-3-5-9(13(11)15)10-6-4-8-12(18-2)14(10)16/h3-8H,1-2H3 |

InChI Key |

RIKANRQECXDBPV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1F)C2=C(C(=CC=C2)OC)F |

Origin of Product |

United States |

The Biphenyl Scaffold in Modern Organic Chemistry

The utility of the biphenyl (B1667301) scaffold is significantly enhanced through functionalization, where the introduction of various substituent groups onto the phenyl rings can dramatically alter the molecule's electronic and steric properties. nih.gov These modifications are pivotal in the design of molecules with specific functions, from targeted pharmaceuticals to materials with tailored optical or electronic properties. nih.gov

Significance of Fluorine and Methoxy Substitutions in Biaryl Systems

The introduction of fluorine and methoxy (B1213986) groups into biaryl systems, such as in 2,2'-Difluoro-3,3'-dimethoxy-1,1'-biphenyl, is a strategic choice in medicinal chemistry and materials science, imparting a range of desirable properties.

The Role of Fluorine

Fluorine, being the most electronegative element, exerts a powerful influence on the electronic properties of a molecule. researchgate.net Its incorporation can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, a crucial factor in drug design. researchgate.netbeilstein-journals.org The substitution of hydrogen with fluorine can also increase a compound's lipophilicity, which can improve its ability to permeate biological membranes. beilstein-journals.org Furthermore, the small size of the fluorine atom minimizes steric hindrance, allowing it to be a suitable bioisostere for a hydrogen atom. mdpi.com In the context of biaryl systems, fluorine substitution can influence the torsional angle between the phenyl rings, thereby affecting the molecule's conformation and its binding affinity to target proteins. chemrxiv.org

The Role of the Methoxy Group

The methoxy group (-OCH₃) is another common substituent in bioactive compounds and functional materials. It is an electron-donating group through resonance and can influence the electron density of the aromatic ring. The presence of methoxy groups can enhance the binding affinity of a molecule to its target by participating in hydrogen bonding interactions as a hydrogen bond acceptor. Additionally, the methoxy group can impact a compound's solubility and metabolic profile. In biaryl structures, the position of the methoxy group can affect the conformational preferences of the molecule.

Overview of Research Trajectories for Aryl Aryl Coupling Products

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis is the most powerful and versatile tool for the construction of biaryl linkages. researchgate.net Catalysts based on metals like palladium, nickel, and copper have revolutionized the synthesis of these compounds, offering milder reaction conditions and greater efficiency than traditional methods like the Ullmann reaction. numberanalytics.comrsc.org

The palladium-catalyzed Suzuki-Miyaura coupling is a premier method for synthesizing unsymmetrical biaryls. gre.ac.uk This reaction typically involves the coupling of an aryl halide with an arylboronic acid or its ester derivative in the presence of a palladium catalyst and a base. numberanalytics.comresearchgate.net For the synthesis of 2,2'-Difluoro-3,3'-dimethoxy-1,1'-biphenyl, a feasible strategy would be the coupling of a 1-halo-2-fluoro-3-methoxybenzene with 2-fluoro-3-methoxyphenylboronic acid.

The general catalytic cycle for a Suzuki-Miyaura reaction begins with the oxidative addition of the aryl halide to a Pd(0) complex. oup.com This is followed by transmetalation with the boronic acid derivative (activated by the base) and concludes with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. rsc.org The choice of catalyst, ligand, base, and solvent is critical for success, especially with electron-poor and sterically hindered substrates like those required for the target molecule. numberanalytics.comacs.org The use of bulky phosphine (B1218219) ligands can be particularly effective in promoting the coupling of challenging substrates. nih.gov Research has shown that a variety of palladium sources, including Pd(OAc)₂, Pd(PPh₃)₄, and PdCl₂, can be effective. numberanalytics.comacs.org

Table 1: Typical Conditions for Palladium-Catalyzed Suzuki-Miyaura Coupling

| Component | Examples | Function |

|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | Facilitates the C-C bond formation. numberanalytics.com |

| Ligand | Triphenylphosphine (PPh₃), SPhos, XPhos, Buchwald Ligands | Stabilizes the palladium center and influences reactivity and selectivity. nih.gov |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃ | Activates the boronic acid for transmetalation. nih.gov |

| Solvent | Toluene, Dioxane, Tetrahydrofuran (THF), Dimethylformamide (DMF), Water mixtures | Solubilizes reactants and influences reaction rate. numberanalytics.comnih.gov |

| Boron Reagent | Arylboronic acids, Arylboronic esters (e.g., pinacol (B44631) esters) | Provides one of the aryl coupling partners. gre.ac.uk |

| Aryl Halide | Aryl-I, Aryl-Br, Aryl-Cl, Aryl-OTf | Provides the other aryl coupling partner. oup.com |

While palladium is dominant, other transition metals offer effective strategies for biaryl synthesis.

Nickel-Catalyzed Coupling: Nickel catalysts are a cost-effective alternative to palladium and are particularly adept at coupling less reactive aryl chlorides and sterically hindered substrates. rsc.orgorganic-chemistry.org The Negishi coupling, which pairs an organozinc reagent with an aryl halide, can be effectively catalyzed by nickel. rsc.org For instance, a 2-fluoro-3-methoxyphenylzinc chloride could be coupled with 1-chloro-2-fluoro-3-methoxybenzene. Nickel can also catalyze Ullmann-type homocoupling reactions and Suzuki-Miyaura-type cross-couplings. rsc.orgacs.org The activity of nickel catalysts can be enhanced through the use of specific ligands, such as phosphines or N-heterocyclic carbenes (NHCs). umich.edursc.org

Copper-Catalyzed Coupling: Copper catalysis is historically significant, forming the basis of the classical Ullmann reaction, which involves the homocoupling of aryl halides at high temperatures. rsc.orgnih.gov Modern advancements have led to milder conditions and cross-coupling applications. Copper can mediate the dimerization of arylboronic acids and facilitate the coupling of aryl halides with various partners. nih.gov For example, the synthesis of fluorinated biphenyls has been achieved using a copper catalyst in conjunction with a phenanthroline ligand. rsc.org Copper-catalyzed reactions provide a valuable alternative, sometimes offering different selectivity compared to palladium or nickel systems. nih.govacs.org

Table 2: Comparison of Alternative Metal-Mediated Coupling Strategies

| Catalyst Metal | Common Reaction Type | Typical Substrates | Advantages |

|---|---|---|---|

| Nickel | Negishi, Suzuki-Miyaura, Ullmann | Aryl chlorides, bromides, triflates; Organozinc reagents. rsc.orgacs.org | Lower cost than palladium, effective for less reactive chlorides. rsc.org |

| Copper | Ullmann, Chan-Lam | Aryl iodides, bromides; Arylboronic acids, amines, thiols. nih.govresearchgate.net | Abundant and inexpensive, unique reactivity profiles. nih.gov |

Rhodium catalysis offers distinct pathways for aryl-aryl bond formation, most notably through C-H activation. acs.org Instead of using pre-functionalized aryl halides and organometallic reagents, rhodium catalysts can directly couple two arene molecules by activating their C-H bonds. escholarship.org This approach is highly atom-economical. For a molecule like this compound, a potential, albeit challenging, strategy could be the rhodium-catalyzed oxidative homocoupling of 1-fluoro-2-methoxybenzene. The directing-group ability of the methoxy substituent would be crucial for achieving the desired regioselectivity. Rhodium has also been shown to catalyze the cleavage and functionalization of the C-C bond in biphenylene (B1199973) to form substituted biphenyl derivatives. acs.orgelectronicsandbooks.com While less common than palladium- or nickel-based cross-coupling for general biphenyl synthesis, rhodium-catalyzed methods are a rapidly developing field for specialized applications. acs.orgnih.gov

Transition Metal-Free Synthetic Approaches for Biphenyl Derivatives

Driven by the desire to reduce costs and eliminate toxic heavy metal residues from products, transition-metal-free methods for aryl-aryl bond formation have gained significant interest. oup.comacs.org These reactions often proceed through different mechanisms, such as those involving aryl radicals, arynes, or nucleophilic aromatic substitution.

One prominent method involves the reaction of aryl halides with organolithium or Grignard reagents, which can proceed via a single electron transfer (SET) mechanism. oup.comfiu.edu For instance, reacting an aryl halide with an aryllithium compound can generate an aryl radical, which then engages in a homolytic aromatic substitution to form the biaryl. fiu.edu Other strategies include base-promoted homolytic aromatic substitution (BHAS) and photochemical methods. beilstein-journals.org While these approaches circumvent the need for transition metals, they may require strongly basic or harsh conditions and sometimes offer limited functional group tolerance compared to their metal-catalyzed counterparts. oup.comrsc.org Nevertheless, for specific substrates, they provide a valuable and "greener" alternative for synthesizing biphenyls and their derivatives. researchgate.netacs.org

Chemo- and Regioselective Synthesis Considerations

The synthesis of a precisely substituted biaryl like this compound is a significant challenge in selectivity.

Chemoselectivity refers to the selective reaction of one functional group in the presence of others. In a cross-coupling reaction to form the target molecule, if one of the precursor molecules contains multiple halide atoms (e.g., bromo and chloro), a catalyst system must be chosen that selectively activates the more reactive C-Br bond over the C-Cl bond. acs.org Modern catalytic systems, particularly those based on palladium with specialized ligands, often exhibit high levels of chemoselectivity. acs.orgnih.gov

Regioselectivity concerns the position at which a reaction occurs. When synthesizing the target molecule via a C-H activation strategy, for example, the catalyst must be directed to form the bond at the correct carbon atom. The existing substituents (fluoro and methoxy groups) on the aromatic rings play a crucial role as directing groups, influencing the position of metalation and subsequent coupling. The interplay of steric hindrance and the electronic directing effects of the ortho-fluoro and meta-methoxy groups on the precursors will heavily influence the outcome and the ability to form the desired 2,2'- linkage without generating other isomers. researchgate.net Careful selection of catalysts and reaction conditions is paramount to overcoming these regiochemical challenges. acs.org

Optimization of Reaction Conditions and Yields in Biaryl Formation

Maximizing the yield and purity of this compound requires careful optimization of several reaction parameters. numberanalytics.com The interplay between the catalyst, ligand, solvent, base, temperature, and reaction time is complex and substrate-dependent. numberanalytics.com

Catalyst and Ligand: The choice of palladium or nickel source and the associated ligand is critical. numberanalytics.com For sterically hindered substrates, bulky, electron-rich phosphine ligands often improve yields by promoting the reductive elimination step and stabilizing the active catalytic species. numberanalytics.com

Base and Solvent: The strength and solubility of the base can significantly affect the rate of transmetalation in Suzuki-type couplings. nih.gov The solvent system must solubilize all components and can influence catalyst activity and stability. numberanalytics.com For instance, using a water/organic solvent mixture can accelerate the reaction in some cases. nih.gov

Temperature and Time: Higher temperatures can increase reaction rates but may also lead to catalyst decomposition or the formation of side products, such as from homocoupling. numberanalytics.com Monitoring the reaction progress helps to identify the optimal reaction time to maximize product formation while minimizing degradation. numberanalytics.com

Systematic screening of these variables is often necessary to identify the ideal conditions for a challenging biaryl synthesis. numberanalytics.com

Table 3: Key Parameters for Optimizing Biaryl Synthesis via Suzuki-Miyaura Coupling

| Parameter | Variable | Impact on Reaction |

|---|---|---|

| Catalyst Loading | mol % | Lowering loading reduces cost, but too little can lead to an incomplete reaction. |

| Ligand Choice | Bulky vs. less bulky, electron-rich vs. electron-poor | Affects catalyst stability, rate of oxidative addition, and reductive elimination. Essential for hindered substrates. numberanalytics.com |

| Base Strength | Weak (e.g., Na₂CO₃) vs. Strong (e.g., K₃PO₄, CsF) | Impacts the rate of boronic acid activation and can influence side reactions. nih.govacs.org |

| Solvent Polarity | Aprotic (Toluene, THF) vs. Protic (Water, Alcohols) | Affects solubility of reagents and stability of intermediates. numberanalytics.comnih.gov |

| Temperature | Room Temperature to Reflux | Influences reaction rate, catalyst lifetime, and byproduct formation. numberanalytics.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and multidimensional NMR experiments provides a complete assignment of all proton and carbon signals and offers insights into the molecule's preferred conformation.

Proton (¹H) NMR Spectroscopic Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons and the methoxy group protons. Due to the molecule's C₂ symmetry, the two aromatic rings are chemically equivalent, simplifying the spectrum. Each aromatic ring contains three protons (at the 4, 5, and 6 positions), and there is one methoxy group.

The methoxy protons (-OCH₃) would appear as a sharp singlet, typically in the range of δ 3.8-4.0 ppm. The aromatic protons would resonate in the region of δ 6.8-7.5 ppm. Their splitting patterns are influenced by both proton-proton (H-H) and proton-fluorine (H-F) coupling. The proton at C6 is expected to be a doublet of doublets due to coupling with the proton at C5 and the fluorine at C2. The proton at C4 would likely appear as a triplet or doublet of doublets, coupling to the protons at C5 and C6. The proton at C5 would exhibit the most complex splitting, coupling to the adjacent protons at C4 and C6.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃) Note: This table is based on predicted values derived from analogous structures and theoretical principles. Actual experimental values may vary.

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Assignment |

| ~7.30 - 7.50 | m | - | H-6, H-6' |

| ~7.00 - 7.20 | m | - | H-4, H-4' |

| ~6.80 - 6.95 | m | - | H-5, H-5' |

| ~3.90 | s | - | -OCH₃, -OCH₃' |

Carbon-13 (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to symmetry, seven distinct carbon signals are expected: six for the aromatic carbons and one for the methoxy carbon. The chemical shifts are significantly influenced by the electronegative fluorine and oxygen atoms.

A key feature is the presence of carbon-fluorine (C-F) coupling, which splits the signals of carbons near the fluorine atoms. The carbon directly bonded to fluorine (C2) will show a large one-bond coupling constant (¹JCF). Carbons two (C1, C3), three (C4, C6), and four (C5) bonds away will exhibit progressively smaller coupling constants. The interpretation of these shifts and couplings is crucial for unambiguous assignment. nih.govresearchgate.net The chemical shift of the methoxy carbon is typically observed around δ 56 ppm, though this can be modulated by conformational effects. nih.gov

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃) Note: This table is based on predicted values. C-F coupling constants (J) are approximate.

| Chemical Shift (δ, ppm) | Coupling (JCF, Hz) | Assignment |

| ~150 | ¹J = ~245 | C-2, C-2' |

| ~145 | ²J = ~15 | C-3, C-3' |

| ~130 | ²J = ~5 | C-1, C-1' |

| ~125 | ⁴J = ~3 | C-5, C-5' |

| ~120 | ³J = ~8 | C-6, C-6' |

| ~115 | ³J = ~4 | C-4, C-4' |

| ~56 | - | -OCH₃, -OCH₃' |

Multidimensional NMR Techniques in Conformational Studies

To confirm the assignments made from 1D NMR spectra and to study the molecule's conformation, multidimensional NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment identifies H-H coupling networks, confirming the connectivity between adjacent aromatic protons (e.g., H-4 with H-5, H-5 with H-6).

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon, allowing for the unambiguous assignment of protonated carbons.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons that are close to each other, irrespective of bonding. For biphenyl systems, NOESY can provide critical information about the through-space proximity of protons on the two different rings, which is directly related to the torsional or dihedral angle between the rings. This helps in determining the preferred rotational conformation of the molecule in solution. nih.gov

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Studies

Vibrational spectroscopy probes the molecular vibrations of a compound and is used to identify the functional groups present.

FTIR Spectroscopy: The FTIR spectrum would be characterized by several key absorption bands. Strong bands corresponding to C-O stretching of the aryl-alkyl ether are expected around 1250 cm⁻¹ and 1050 cm⁻¹. Aromatic C=C stretching vibrations would appear in the 1600-1450 cm⁻¹ region. Aromatic C-H stretching is observed above 3000 cm⁻¹, while the C-F stretching vibration would give a strong, characteristic band in the 1300-1100 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy, being complementary to FTIR, is particularly sensitive to symmetric vibrations and bonds within a conjugated system. usda.gov The symmetric aromatic ring breathing modes (around 1600 cm⁻¹) are typically strong in the Raman spectrum. The C-C bond stretching between the two phenyl rings would also be Raman active.

Table 3: Characteristic Vibrational Frequencies for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Spectroscopy |

| 3100 - 3000 | Aromatic C-H Stretch | FTIR/Raman |

| 3000 - 2850 | -CH₃ Stretch | FTIR/Raman |

| 1610 - 1580 | Aromatic C=C Stretch | FTIR/Raman (Strong) |

| 1480 - 1440 | Aromatic C=C Stretch | FTIR/Raman |

| ~1260 | Aryl C-O Asymmetric Stretch | FTIR (Strong) |

| 1300 - 1100 | C-F Stretch | FTIR (Strong) |

| ~1050 | Aryl C-O Symmetric Stretch | FTIR |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. uzh.ch The chromophore in this compound is the substituted biphenyl system. The absorption bands observed are primarily due to π → π* transitions within the aromatic rings. cutm.ac.in

The electronic spectrum of biphenyl itself shows a strong absorption band (the K-band) around 250 nm. The presence of substituents alters the position and intensity of these bands. The electron-donating methoxy groups and the electron-withdrawing fluorine atoms will influence the energy of the molecular orbitals. Typically, such substitutions lead to a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to unsubstituted biphenyl. The transitions involve the promotion of an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). usp.br

Table 4: Expected Electronic Transitions for this compound

| λₘₐₓ (nm) | Type of Transition | Chromophore |

| ~210 | π → π | Phenyl Ring |

| ~260-280 | π → π (Conjugated System) | Biphenyl System |

Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Determination

Single-Crystal X-ray Diffraction (SC-XRD) is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound could be grown, SC-XRD analysis would provide a definitive map of atomic positions. rsc.orgmdpi.com

Table 5: Information Obtainable from SC-XRD Analysis

| Parameter | Description |

| Crystal System & Space Group | The lattice and symmetry of the crystal packing. |

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. |

| Bond Lengths | Precise distances between bonded atoms (e.g., C-C, C-F, C-O). |

| Bond Angles | Angles between adjacent bonds (e.g., C-C-C, C-C-F). |

| Torsional (Dihedral) Angles | The angle of twist between the two aromatic rings around the C1-C1' bond. |

| Intermolecular Interactions | Information on how molecules pack together in the crystal, including hydrogen bonds or other non-covalent interactions. |

Chiroptical Spectroscopy in Absolute Configuration Assignment

Chiroptical spectroscopy encompasses a set of techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. These methods are exceptionally sensitive to the three-dimensional arrangement of atoms in a molecule, making them powerful tools for the assignment of absolute configuration, particularly for atropisomeric systems such as substituted biphenyls where chirality arises from hindered rotation about a single bond.

Vibrational Circular Dichroism (VCD) Spectroscopy for Stereochemical Characterization

Vibrational Circular Dichroism (VCD) spectroscopy measures the differential absorption of left and right circularly polarized infrared light during vibrational excitations. wikipedia.org As an extension of standard infrared (IR) spectroscopy, VCD provides crucial three-dimensional structural information, rendering it an invaluable technique for the unambiguous determination of the absolute configuration of chiral molecules in solution. wikipedia.orgresearchgate.net The power of VCD lies in the fact that enantiomers, while having identical IR spectra, produce VCD spectra that are equal in magnitude but opposite in sign (mirror images of each other). nih.gov

For axially chiral molecules like 2,2'-disubstituted-1,1'-biphenyls, the atropisomers exist as a pair of non-superimposable mirror images, designated as (aR) and (aS). The restricted rotation around the pivotal C1-C1' bond, caused by the steric hindrance of the ortho substituents (in this case, fluorine atoms), gives rise to stable enantiomers at room temperature. pharmaguideline.comlibretexts.org The absolute configuration of these atropisomers can be determined by comparing the experimental VCD spectrum with the spectrum predicted by quantum chemical calculations, typically using density functional theory (DFT). wikipedia.org

In the case of this compound, while specific experimental VCD spectra are not widely available in the public domain, the principles of VCD analysis of structurally related axially chiral biaryls can be applied to understand how its stereochemistry would be characterized. Research on other atropisomeric biaryls has demonstrated that VCD is highly effective in distinguishing between the (aR) and (aS) enantiomers. mdpi.com The VCD spectra of atropodiastereomers that differ only in their axial chirality exhibit nearly perfect mirror-image VCD transitions, particularly in the fingerprint region (1000–1500 cm⁻¹). mdpi.com This allows for the confident assignment of the axial chirality.

The expected VCD and IR spectra for the (aR) and (aS) atropisomers of this compound would show characteristic bands corresponding to the various vibrational modes of the molecule. The IR spectra of both enantiomers would be identical, showing absorptions for C-F stretching, C-O stretching of the methoxy groups, aromatic C-H stretching, and C=C stretching of the phenyl rings.

The VCD spectra, however, would be the key to differentiating the enantiomers. For each vibrational band in the IR spectrum, the corresponding VCD spectrum would show a positive or negative Cotton effect. The (aR) and (aS) enantiomers would display VCD spectra that are mirror images of each other. For instance, a vibrational mode that results in a positive VCD band for the (aR)-isomer will show a negative band of similar magnitude for the (aS)-isomer.

To illustrate the expected outcome of a VCD analysis, a hypothetical data table is presented below. This table outlines the anticipated IR and VCD spectral data for the two atropisomers of this compound. The wavenumbers and intensities are representative and serve to demonstrate the mirror-image relationship between the VCD spectra of the enantiomers.

Table 1: Hypothetical IR and VCD Spectral Data for the Atropisomers of this compound

| Wavenumber (cm⁻¹) | IR Absorption (ε) | (aR)-Isomer VCD (Δε) | (aS)-Isomer VCD (Δε) | Vibrational Assignment (Tentative) |

| 3050 | Medium | +0.5 x 10⁻⁴ | -0.5 x 10⁻⁴ | Aromatic C-H Stretch |

| 2950 | Strong | -1.2 x 10⁻⁴ | +1.2 x 10⁻⁴ | Methoxy C-H Stretch |

| 1600 | Strong | +2.5 x 10⁻⁴ | -2.5 x 10⁻⁴ | Aromatic C=C Stretch |

| 1480 | Strong | -3.0 x 10⁻⁴ | +3.0 x 10⁻⁴ | Aromatic C=C Stretch |

| 1250 | Strong | +4.5 x 10⁻⁴ | -4.5 x 10⁻⁴ | Aryl-O Stretch (Methoxy) |

| 1100 | Strong | -2.8 x 10⁻⁴ | +2.8 x 10⁻⁴ | C-F Stretch |

| 1050 | Medium | +1.8 x 10⁻⁴ | -1.8 x 10⁻⁴ | In-plane C-H Bend |

| 800 | Medium | -1.5 x 10⁻⁴ | +1.5 x 10⁻⁴ | Out-of-plane C-H Bend |

Note: The spectral data in this table is hypothetical and intended for illustrative purposes to show the expected relationship between the VCD spectra of enantiomers. Actual experimental values would need to be determined through measurement and computational analysis.

The process of absolute configuration assignment would involve the computational modeling of both the (aR) and (aS) enantiomers of this compound. The IR and VCD spectra for the lowest energy conformers of each enantiomer would be calculated. The calculated spectra would then be compared to the experimental spectra of a purified enantiomer. A good agreement between the experimental VCD spectrum and the calculated spectrum for one of the enantiomers would allow for the unambiguous assignment of its absolute configuration. researchgate.netmdpi.com

Computational and Theoretical Chemistry Insights into 2,2 Difluoro 3,3 Dimethoxy 1,1 Biphenyl

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a prominent quantum chemical method used to investigate the electronic structure of molecules. nih.govnih.gov It is widely applied to determine optimized molecular geometries, vibrational frequencies, and various electronic properties. nih.gov For a molecule such as 2,2'-Difluoro-3,3'-dimethoxy-1,1'-biphenyl, DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-31G(d) or higher, can predict key structural parameters. nih.govwolfram.com

The process involves finding the lowest energy arrangement of the atoms, known as the optimized geometry. From this, one can extract critical data like bond lengths, bond angles, and dihedral angles. In the context of biphenyl (B1667301) derivatives, the C-C bond lengths within the aromatic rings are typically around 1.40 Å, indicating electron delocalization, while the central C-C bond connecting the two rings is slightly longer. nih.gov The presence of electron-withdrawing fluorine atoms and electron-donating methoxy (B1213986) groups can subtly alter the charge distribution and geometry of the phenyl rings. DFT calculations provide a precise picture of these structural modifications. nih.govnih.gov

Table 1: Representative Optimized Geometric Parameters from DFT Calculations This table shows typical parameters that would be calculated for a biphenyl derivative using DFT. Specific values for this compound would require a dedicated computational study.

| Parameter | Description | Typical Value (Å or °) |

| C-C (Aromatic) | Bond length between carbon atoms within a phenyl ring. | ~1.40 Å |

| C-C (Inter-ring) | Bond length of the single bond connecting the two phenyl rings. | ~1.51 Å |

| C-F | Bond length between a carbon and a fluorine atom. | ~1.35 Å |

| C-O | Bond length between a carbon and an oxygen atom of the methoxy group. | ~1.36 Å |

| C-C-C (Aromatic) | Bond angle within a phenyl ring. | ~120° |

| C-C-F | Bond angle involving the fluorine substituent. | ~120° |

| C-C-O | Bond angle involving the methoxy substituent. | ~120° |

Conformational Analysis and Dihedral Angle Dynamics

Conformational analysis is the study of the different spatial arrangements of atoms that can be interconverted by rotation around single bonds. pearson.com For biphenyl and its derivatives, the most crucial conformational aspect is the rotation around the central C-C bond, which is defined by the dihedral angle (the angle between the planes of the two phenyl rings). pearson.comnih.gov This angle is a result of the balance between two opposing effects: steric hindrance between the ortho substituents, which favors a twisted conformation, and π-conjugation between the rings, which favors a planar conformation. westmont.edu

For unsubstituted biphenyl, computational studies show that the minimum energy conformation occurs at a dihedral angle of approximately 45°. ic.ac.uk The planar (0°) and perpendicular (90°) conformations represent transition states. ic.ac.uk In this compound, the steric repulsion between the ortho-fluorine atoms is a dominant factor, likely leading to a significantly twisted ground-state conformation. Potential energy surface (PES) scans, where the energy of the molecule is calculated as the dihedral angle is systematically varied, can map out the energy landscape, revealing the most stable conformers and the energy barriers to rotation. nih.gov

Intermolecular Interaction Analysis

Natural Bonding Orbital (NBO) analysis is a theoretical method used to study charge distribution, hybridization, and the delocalization of electron density within a molecule. nih.govjoaquinbarroso.com It partitions the molecular wavefunction into localized one-center (lone pairs) and two-center (bonds) orbitals. joaquinbarroso.com This analysis provides a detailed picture of the bonding and intramolecular interactions that contribute to molecular stability. researchgate.net

A key aspect of NBO analysis is the examination of hyperconjugative interactions, which are stabilizing orbital interactions between filled (donor) and empty (acceptor) orbitals. nih.gov The strength of these interactions is quantified by the second-order perturbation energy, E(2). For this compound, significant interactions would be expected, such as the donation of electron density from the oxygen lone pairs (n) of the methoxy groups to the antibonding π* orbitals of the phenyl rings. This n→π* interaction contributes to the electronic character and stability of the molecule. The analysis also yields NBO charges on each atom, which reflect the electron distribution resulting from these interactions.

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution of a molecule from the perspective of an approaching electrophile. wolfram.com It maps the electrostatic potential onto the electron density surface, using a color scale to indicate different potential regions. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). wolfram.comresearchgate.net Green and yellow represent areas of near-zero or intermediate potential. wolfram.com

For this compound, the MEP map would be expected to show significant negative potential around the electronegative oxygen and fluorine atoms, identifying them as sites for hydrogen bonding and electrophilic interaction. nih.govmanipal.edu The aromatic rings would display a more complex potential surface due to the competing electronic effects of the electron-withdrawing fluorine atoms and the electron-donating methoxy groups. MEP analysis is therefore crucial for predicting how the molecule will interact with other molecules and for understanding its non-covalent binding behavior. researchgate.netmanipal.edu

Reactivity Parameter Predictions and Stability Assessment

The stability and reactivity of a molecule can be assessed using global reactivity descriptors derived from the energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govnih.gov These parameters are calculated using the outputs of DFT computations.

HOMO-LUMO Energy Gap (ΔE): The difference in energy between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a key indicator of chemical stability. nih.gov A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov

Hardness (η) and Softness (S): Chemical hardness (η = (E_LUMO - E_HOMO) / 2) is a measure of resistance to change in electron configuration. Hard molecules have a large energy gap. Softness (S = 1 / η) is the reciprocal of hardness, and soft molecules are more polarizable and reactive. nih.gov

Table 2: Key Reactivity Parameters from FMO Analysis This table defines the global reactivity descriptors derived from HOMO and LUMO energies.

| Parameter | Formula | Description |

| HOMO Energy (E_HOMO) | - | Energy of the highest occupied molecular orbital; related to electron-donating ability. |

| LUMO Energy (E_LUMO) | - | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | Indicates chemical reactivity and kinetic stability. |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Measures resistance to deformation or change in electron distribution. |

| Chemical Softness (S) | 1 / η | Measures the polarizability and reactivity of a molecule. |

Quantum Chemical Calculations and Molecular Orbital Theory in Mechanistic Elucidation

Quantum chemical calculations, grounded in molecular orbital theory, are indispensable for elucidating reaction mechanisms. uwosh.edu By modeling the potential energy surface of a chemical reaction, these methods can identify and characterize the structures of reactants, products, intermediates, and, most importantly, transition states. scispace.com

For a compound like this compound, these calculations could be used to explore its synthesis pathways or its potential reactivity with other chemical species. For example, in studying a nucleophilic aromatic substitution reaction involving this molecule, DFT could be used to calculate the activation energy barriers for displacing either a fluorine atom or a methoxy group. researchgate.net Analysis of the molecular orbitals (HOMO and LUMO) can reveal the sites most likely to be involved in a given reaction, providing a theoretical foundation for understanding and predicting the molecule's chemical behavior. nih.gov

Stereochemical Investigations and Chiral Properties of Biphenyl Compounds

Axial Chirality in Substituted Biphenyl (B1667301) Systems

Axial chirality arises from the restricted rotation around a single bond, creating a chiral axis. In biphenyl systems, this phenomenon, termed atropisomerism, occurs when bulky substituents at the ortho positions of the two phenyl rings prevent free rotation around the central carbon-carbon single bond. wikipedia.orgchemrxiv.orgscribd.com This hindrance to rotation forces the phenyl rings into non-planar conformations, which can result in non-superimposable mirror images, or enantiomers. uky.edu For a biphenyl to be chiral, it must not possess a plane of symmetry in its stable, twisted conformation. researchgate.net

In the case of 2,2'-Difluoro-3,3'-dimethoxy-1,1'-biphenyl, the substituents at the ortho positions (2 and 2') are fluorine atoms, while the methoxy (B1213986) groups are located at the meta positions (3 and 3'). The presence of ortho substituents is a critical factor for inducing atropisomerism. scribd.com The steric hindrance caused by these ortho groups creates a significant energy barrier to rotation around the biphenyl bond, making the isolation of individual enantiomers (atropisomers) possible. wikipedia.org The stability of these atropisomers is dependent on the height of this rotational barrier; a barrier of approximately 16 to 19 kcal/mole is generally required to prevent spontaneous racemization at room temperature. researchgate.net While fluorine is smaller than more commonly studied groups like nitro or carboxyl groups, its steric and electronic effects are sufficient to create a substantial barrier to rotation, particularly when combined with other substituents on the ring. researchgate.net

The chirality of these molecules is not centered on a single atom but is a property of the molecule as a whole, defined by the helical twist of the two phenyl rings. The absolute configuration of such atropisomers is designated using the Cahn-Ingold-Prelog (CIP) priority rules, with the labels (aR) and (aS) used to denote the specific spatial arrangement along the chiral axis. princeton.edu

Dynamic Stereochemistry and Conformational Preferences

The stereochemistry of this compound is dynamic, characterized by the rotation around the central C-C bond. The molecule exists as a mixture of interconverting conformers. The most stable conformation is a twisted, non-planar arrangement where the dihedral angle between the two phenyl rings is a result of minimizing steric repulsion between the ortho substituents. researchgate.net A planar conformation is a high-energy transition state due to the steric clash between the 2,2'-difluoro groups. researchgate.net

The dynamic nature of this stereochemistry means that the interconversion between enantiomeric conformers is a temperature-dependent process. At sufficiently high temperatures, the molecule will have enough thermal energy to overcome the rotational barrier, leading to racemization.

Enantioselective Synthesis Strategies and Asymmetric Catalysis

The synthesis of single enantiomers of axially chiral biphenyls is a significant area of research, with applications in areas like asymmetric catalysis where they can serve as chiral ligands. wikipedia.orgchemrxiv.org Strategies for the enantioselective synthesis of such compounds typically fall into several categories:

Resolution of Racemates: This classical approach involves synthesizing the racemic mixture of the biphenyl and then separating the enantiomers using a chiral resolving agent or chiral chromatography. uky.edu

Auxiliary-Controlled Synthesis: A chiral auxiliary can be attached to the biphenyl precursor. This auxiliary directs the stereochemical outcome of a key bond-forming reaction, such as a Suzuki-Miyaura coupling, to favor one atropisomer over the other. The auxiliary is then removed to yield the enantiomerically enriched product. scribd.com

Asymmetric Catalysis: This is a highly efficient method where a small amount of a chiral catalyst is used to produce a large quantity of an enantiomerically enriched product. Transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Ullmann reactions, are commonly employed for the synthesis of the biphenyl backbone. scribd.comnist.gov The use of a chiral ligand in these reactions can effectively control the axial chirality of the product. nist.govamanote.com For example, palladium catalysts with chiral phosphine (B1218219) ligands have been successfully used for the asymmetric synthesis of various axially chiral biaryls. nist.govacs.org Organocatalysis has also emerged as a powerful tool for constructing axially chiral molecules. chemrxiv.org

While specific enantioselective syntheses for this compound are not prominently documented, the general methodologies developed for other axially chiral biphenyls would be applicable. The synthesis would likely involve an asymmetric cross-coupling reaction between appropriately substituted benzene (B151609) derivatives.

| Synthesis Strategy | Description | Key Feature |

| Resolution | Separation of a racemic mixture. | Post-synthesis separation. |

| Chiral Auxiliary | A temporary chiral group directs the synthesis. | Stoichiometric use of a chiral molecule. |

| Asymmetric Catalysis | A chiral catalyst controls the stereoselectivity of the C-C bond formation. | Substoichiometric use of a chiral ligand/catalyst. |

Racemization Kinetics and Mechanism of Axially Chiral Biphenyls

Racemization is the process by which an enantiomerically pure or enriched sample converts into a 1:1 mixture of both enantiomers (a racemate). For axially chiral biphenyls, racemization occurs through rotation about the central C-C single bond. princeton.edu The rate of this process is governed by the height of the rotational energy barrier.

The mechanism involves the molecule passing through a planar or near-planar transition state. princeton.edu The energy required to achieve this transition state is the activation energy for racemization. The kinetics of racemization are typically studied by monitoring the change in optical rotation of an enantiomerically pure sample over time at a specific temperature.

The substituents at the ortho positions have the most significant impact on the racemization barrier. A comparative study on the racemization of 2,2'-difluoro-6,6'-dicarboxydiphenyl and 2,2'-dimethoxy-6,6'-dicarboxydiphenyl demonstrated the relative influence of these groups. acs.org Such studies allow for the quantification of the steric and electronic effects of different substituents. Generally, larger ortho groups lead to higher rotational barriers and slower racemization rates. researchgate.net For this compound, the barrier to rotation would be determined by the steric demands of the fluorine atoms at the 2 and 2' positions. While fluorine has a smaller van der Waals radius than a methyl or methoxy group, its high electronegativity also influences the electronic interactions at the transition state. The stability of atropisomers is often classified based on their half-life of racemization at a given temperature. wikipedia.org

| Class | Rotational Barrier (kcal/mol) | Racemization at Room Temp. |

| Class I | < 20 | Fast (racemic mixture) |

| Class II | 20 - 30 | Slow (minutes to months) |

| Class III | > 30 | Very Slow (stable atropisomers) |

Mechanistic Research on Transformations Involving 2,2 Difluoro 3,3 Dimethoxy 1,1 Biphenyl and Analogues

Reaction Pathway Elucidation

The construction of the biaryl scaffold of 2,2'-Difluoro-3,3'-dimethoxy-1,1'-biphenyl and its analogues predominantly relies on transition-metal-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a cornerstone methodology. rsc.orgsemanticscholar.org Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the intricate steps of these reaction pathways. rsc.orgresearchgate.net

The generally accepted catalytic cycle for a Suzuki-Miyaura reaction involves three primary steps: oxidative addition, transmetalation, and reductive elimination. nih.govacs.org For a molecule like this compound, a plausible pathway would involve the coupling of a 1-halo-2-fluoro-3-methoxybenzene with a (2-fluoro-3-methoxyphenyl)boronic acid.

The Catalytic Cycle:

Oxidative Addition: The cycle initiates with the oxidative addition of an aryl halide (e.g., 1-bromo-2-fluoro-3-methoxybenzene) to a low-valent palladium(0) complex, such as Pd(PPh₃)₄ or one generated in situ. nih.gov This step forms a Pd(II) intermediate. organic-chemistry.org The presence of bulky, electron-rich phosphine (B1218219) ligands is often crucial for facilitating this step, especially with sterically hindered or electron-rich aryl halides. nih.gov

Transmetalation: This step involves the transfer of the aryl group from the organoboron reagent to the Pd(II) center. The exact mechanism of transmetalation is complex and often debated, with two main pathways proposed: the "oxo-palladium pathway" and the "boronate pathway". researchgate.net Both pathways typically require the presence of a base (e.g., K₃PO₄, OH⁻) to activate the boronic acid. researchgate.netacs.org The base facilitates the formation of a more nucleophilic boronate species or a Pd-hydroxo complex, which then engages in the aryl transfer, displacing the halide from the palladium complex. researchgate.netacs.org The formation of a Pd-O-B linkage is considered a key feature of the pre-transmetalation intermediate. rsc.org

Reductive Elimination: The final step is the reductive elimination from the resulting diarylpalladium(II) complex. This step forms the C-C bond of the biaryl product and regenerates the Pd(0) catalyst, allowing the catalytic cycle to continue. nih.gov This step is often the stereochemistry-determining step in atroposelective syntheses.

Recent advancements have also explored alternative pathways, such as C-H activation strategies, which offer a more atom-economical approach by coupling aryl halides directly with C-H bonds of another aromatic ring, often guided by a directing group. researchgate.netnih.gov For analogues of this compound, a hydroxyl group, for instance, can act as a native directing group for C-H activation. acs.org

Identification and Characterization of Reaction Intermediates

Direct observation and characterization of reaction intermediates in catalytic cycles are challenging due to their transient nature. However, a combination of spectroscopic techniques, kinetic studies, and computational modeling has provided significant insights into the key intermediates involved in the synthesis of biaryls.

Palladacycle Intermediates: In C-H activation pathways, palladacycle intermediates are crucial. researchgate.net For instance, in reactions directed by a transient auxiliary, a five- or six-membered palladacycle is often formed through C-H activation. nih.gov The geometry and stability of these palladacycles can dictate the regioselectivity and efficiency of the arylation. Computational studies have helped to model the formation of these intermediates, such as the rsc.orgacs.org-fused palladacycles that can control regiospecificity. researchgate.net

Pre-Transmetalation Intermediates: In Suzuki-Miyaura couplings, the nature of the intermediate immediately preceding aryl transfer is critical. Experimental and computational evidence supports the formation of complexes with a Pd–O–B linkage. rsc.org These intermediates arise from the interaction of the Pd(II)-halide complex with the activated boronate species. The structure of these pre-transmetalation intermediates can influence the rate and efficiency of the subsequent aryl transfer. DFT calculations have shown that the formation of these intermediates is highly favored energetically. researchgate.net

High-Valent Metal Species: In oxidative coupling reactions, which provide an alternative route to biaryls, high-valent metal species are key intermediates. For example, in copper-catalyzed oxidative biaryl coupling, Cu(II) complexes are involved in the oxidation of the substrate. rsc.org Similarly, bismuth-catalyzed reactions can proceed through high-valent Bi(V) intermediates. The oxidation of a Bi(III) precursor generates a highly electrophilic Bi(V) species that facilitates the C-C bond formation. acs.org

The table below summarizes some of the key intermediates proposed in relevant biaryl formation reactions.

| Intermediate Type | Reaction Type | Proposed Role | Method of Investigation |

| Pd(II)-Aryl-Halide Complex | Suzuki-Miyaura | Product of oxidative addition | Computational (DFT) Studies, Kinetic Analysis nih.govacs.org |

| Palladacycle | C-H Activation | Directs regioselectivity | Computational (DFT) Studies, Mechanistic Experiments researchgate.net |

| Pd-O-B Bridged Complex | Suzuki-Miyaura | Pre-transmetalation intermediate | Computational (DFT) Studies, Experimental (NMR, HRMS) researchgate.netrsc.org |

| Diaryl-Pd(II) Complex | Suzuki-Miyaura | Precursor to reductive elimination | Computational (DFT) Studies nih.gov |

| High-Valent Cu(II)/Bi(V) Species | Oxidative Coupling | Oxidizing agent for aryl coupling | Spectroscopic Analysis, Mechanistic Experiments rsc.orgacs.org |

This table is generated based on mechanistic studies of biaryl synthesis and provides a model for likely intermediates in the synthesis of the title compound.

Substituent Effects on Reactivity and Selectivity

The electronic and steric properties of substituents on the aromatic rings have a profound impact on the reactivity and selectivity of biaryl-forming reactions. The fluoro and methoxy (B1213986) groups in this compound exert significant influence.

Electronic Effects:

Fluorine: As a highly electronegative atom, fluorine acts as a strong inductive electron-withdrawing group (-I effect) but a weak π-donating group (+M effect). The inductive effect generally dominates, making the aryl ring more electron-deficient. In the context of C-H activation, a fluorine substituent can increase the acidity of the adjacent C-H bond, potentially accelerating the reaction. acs.org In some cases, electron-withdrawing groups on the aryl halide partner can facilitate oxidative addition. Conversely, strong electron-withdrawing groups on a boronic acid can decrease its nucleophilicity and slow down transmetalation.

Methoxy Group: The methoxy group is a strong π-donating group (+M effect) and a moderately inductive electron-withdrawing group (-I effect). The resonance effect typically dominates, increasing the electron density of the aryl ring, particularly at the ortho and para positions. This can make the aryl ring more susceptible to electrophilic attack but may retard oxidative addition if present on the aryl halide. In some systems, an ortho-methoxy group can also act as a coordinating group, influencing the reaction pathway. nih.gov However, the presence of an N-methoxy group has been shown to alter the coupling site in copper-catalyzed reactions by changing the electron density on the carbonyl oxygen. mdpi.com

Steric Effects: The ortho-positioning of the fluorine atoms in this compound creates significant steric hindrance around the forming biaryl axis.

This steric bulk is a primary reason for the existence of stable atropisomers in tetra-ortho-substituted biaryls. nih.gov

Steric hindrance can make the oxidative addition and reductive elimination steps of a cross-coupling reaction more challenging, often requiring more forcing conditions or specialized, bulky ligands to achieve good yields. semanticscholar.org

In atroposelective synthesis, the steric clash between the ortho substituents on the two aryl rings within the diaryl-metal intermediate is what allows for the discrimination between the two forming enantiomers, leading to high enantioselectivity. nih.gov The size and nature of the ortho substituents are critical; for example, increasing the size of an ortho-substituent can dramatically increase the rate of reductive elimination. acs.org

The interplay of these electronic and steric effects is summarized in the table below.

| Substituent | Position | Electronic Effect | Steric Effect | Impact on Reactivity/Selectivity |

| Fluoro (-F) | 2,2' (ortho) | Strong -I, weak +M | Moderate | Increases C-H acidity; provides steric bulk for atropisomerism. acs.orgscilit.com |

| Methoxy (-OMe) | 3,3' (meta) | Strong +M, weak -I | Minor (relative to ortho) | Increases electron density on the ring; can influence catalyst coordination. nih.gov |

This table synthesizes general principles of substituent effects and applies them to the specific substitution pattern of the title compound.

Investigation of Radical and Ionic Mechanisms

While many transition-metal-catalyzed cross-coupling reactions are described by ionic (organometallic) mechanisms involving discrete oxidation states of the metal, the possibility of radical pathways also exists, particularly under certain reaction conditions.

Ionic Mechanisms: The dominant pathway for palladium-catalyzed reactions like the Suzuki-Miyaura coupling is considered ionic, proceeding through the Pd(0)/Pd(II) catalytic cycle described in section 6.1. rsc.org The steps of oxidative addition, transmetalation, and reductive elimination all involve the formal transfer of charged (or highly polarized) species between the metal center and the organic substrates. The involvement of anionic intermediates, such as the hydroxo-boronate species [ArB(OH)₃]⁻, further underscores the ionic nature of the transmetalation step. acs.org Similarly, C-H activation reactions catalyzed by palladium are typically viewed as proceeding through concerted metalation-deprotonation (CMD) or related ionic pathways. rsc.org

Radical Mechanisms: Radical mechanisms can become competitive or even dominant under specific conditions.

Single-Electron Transfer (SET): Some cross-coupling reactions can be initiated by a single-electron transfer event, generating radical intermediates. For example, certain nickel-catalyzed couplings are proposed to involve Ni(I)/Ni(III) cycles or radical-chain processes.

Radical Anions: In some systems, particularly those involving electron-deficient arenes, the formation of radical anions can occur. rsc.org These species can then participate in subsequent bond-forming steps.

Photoredox Catalysis: The use of light and a photoredox catalyst can explicitly generate radical intermediates from aryl halides, which can then be intercepted by a metal catalyst in a dual catalytic cycle. This approach has expanded the scope of cross-coupling reactions.

For the synthesis of biaryls, transition-metal-free reactions have been developed that explicitly proceed through radical intermediates. For instance, the use of a silylboronate can mediate the defluorinative cross-coupling of aryl fluorides with amines via a radical process, avoiding high-energy SNAr pathways. nih.gov Other methods use initiators like phenylhydrazine (B124118) to generate aryl radicals for direct arylation of unactivated arenes. cas.cn

In the context of this compound synthesis, standard palladium-catalyzed methods are best described by ionic, organometallic cycles. However, the potential for competing radical pathways, especially if alternative metals (like nickel or copper) or specific additives/initiators are used, cannot be entirely discounted without specific experimental investigation. The generation of aryltrimethylgermane cation radicals, for example, has been shown to proceed via nucleophile-assisted fragmentation, indicating the viability of radical-ionic pathways in related organometallic transformations. nih.gov

Derivatives and Analogues: Synthesis, Characterization, and Structure Activity Relationship Studies

Synthesis of Novel Fluoro- and Methoxy-Substituted Biphenyl (B1667301) Analogues

The synthesis of asymmetrically substituted biphenyls, such as derivatives of 2,2'-Difluoro-3,3'-dimethoxy-1,1'-biphenyl, often relies on cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful and versatile method for this purpose. A general and efficient strategy involves the coupling of a suitably substituted arylboronic acid with an aryl halide.

For the synthesis of novel analogues of this compound, one could envision a modular approach starting from commercially available or readily synthesized precursors. For instance, the coupling of a 2-fluoro-3-methoxyphenylboronic acid with a 1-halo-2-fluoro-3-methoxybenzene derivative under palladium catalysis would yield the target biphenyl core. This strategy allows for the introduction of further diversity by modifying the starting materials.

A plausible synthetic route to generate a library of analogues is outlined below:

Scheme 1: Proposed Synthesis of this compound Analogues via Suzuki-Miyaura Coupling.

This schematic represents a generalized approach. R1 and R2 represent various functional groups that can be introduced to study structure-activity relationships.

This schematic represents a generalized approach. R1 and R2 represent various functional groups that can be introduced to study structure-activity relationships.The reaction conditions for such couplings are typically mild and tolerant of a wide range of functional groups. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and minimizing side products.

| Entry | Aryl Halide (R1) | Arylboronic Acid (R2) | Catalyst | Ligand | Base | Yield (%) |

| 1 | 1-bromo-2-fluoro-3-methoxybenzene | 2-fluoro-3-methoxyphenylboronic acid | Pd(OAc)2 | SPhos | K3PO4 | 85 |

| 2 | 1-iodo-2-fluoro-3-methoxy-5-nitrobenzene | 2-fluoro-3-methoxyphenylboronic acid | Pd2(dba)3 | XPhos | CsF | 78 |

| 3 | 1-bromo-2-fluoro-3-methoxybenzene | (2-fluoro-3-methoxy-5-(trifluoromethyl)phenyl)boronic acid | Pd(PPh3)4 | PPh3 | Na2CO3 | 81 |

This is an interactive, hypothetical data table illustrating potential synthetic outcomes based on established Suzuki-Miyaura coupling methodologies.

Exploration of Diverse Functional Group Modifications

To probe the structure-activity relationships, a variety of functional groups can be introduced onto the this compound scaffold. These modifications can modulate the electronic properties, steric bulk, and hydrogen bonding capabilities of the molecule.

Modifications at the para- and meta-positions (relative to the biphenyl linkage):

Electron-withdrawing groups: Introduction of nitro (-NO2), cyano (-CN), or trifluoromethyl (-CF3) groups can significantly alter the electronic distribution within the phenyl rings. These groups are often introduced on the starting aryl halides or boronic acids prior to the coupling reaction.

Electron-donating groups: Alkyl, additional methoxy (B1213986), or amino groups can be incorporated to increase the electron density of the aromatic rings.

Halogens: Further halogenation with chlorine or bromine can be achieved through electrophilic aromatic substitution, providing additional points for synthetic elaboration or influencing intermolecular interactions.

Carboxylic acids and esters: These functional groups can serve as handles for further derivatization, such as amide bond formation, or can act as key interacting moieties in biological targets. They can be introduced via carboxylation of an organometallic intermediate or by oxidation of a methyl group.

The presence of the methoxy groups offers another avenue for functionalization. Demethylation to the corresponding dihydroxybiphenyl provides a precursor for introducing a wide array of ether or ester functionalities.

Structure-Property Relationships within the Biphenyl Class

Atropisomerism:

A key feature of ortho-substituted biphenyls, such as this compound, is the phenomenon of atropisomerism. The steric hindrance between the substituents at the 2 and 2' positions restricts free rotation around the C1-C1' single bond. If the rotational barrier is high enough, the molecule can exist as a pair of stable, non-superimposable mirror images (enantiomers) called atropisomers.

The presence of two fluorine atoms at the 2 and 2' positions, along with the methoxy groups at the 3 and 3' positions, creates significant steric strain in the planar conformation. This forces the phenyl rings to adopt a twisted, non-planar arrangement. The energy barrier to rotation through the planar transition state determines the stability of the individual atropisomers. For many polychlorinated biphenyls (PCBs) with ortho substituents, this barrier is high enough to allow for their separation and isolation at room temperature. uky.edu It is highly probable that this compound and its derivatives also exhibit stable atropisomers.

Impact of Substituents on Conformation and Properties:

| Derivative | Substituent (Position) | Predicted Effect on Dihedral Angle | Predicted Effect on Electron Density |

| Parent Compound | - | Baseline twist due to 2,2'-difluoro | - |

| Analogue 1 | 5,5'-Dinitro | Minimal change | Significantly decreased |

| Analogue 2 | 5,5'-Diamino | Minimal change | Significantly increased |

| Analogue 3 | 4,4'-Dicarboxylic acid | Potential for slight increase due to H-bonding | Decreased |

This is an interactive, hypothetical data table illustrating predicted structure-property relationships.

The non-planar, chiral nature of these molecules can be critical for their application in areas such as asymmetric catalysis, where they can serve as chiral ligands, or in pharmacology, where stereospecific interactions with biological targets are often observed. The distinct three-dimensional arrangement of functional groups in each atropisomer can lead to significant differences in their biological activity.

Emerging Research Avenues and Potential Applications in Advanced Chemical Systems

Applications in Asymmetric Catalysis: Ligand Design and Catalyst Development

The development of chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. Atropisomeric biaryl diphosphines are a particularly successful class of ligands, with their efficacy being highly dependent on the steric and electronic properties of the biaryl backbone. nih.govnih.gov While direct applications of 2,2'-Difluoro-3,3'-dimethoxy-1,1'-biphenyl in this domain are not yet extensively documented, the structural motifs it contains are present in highly effective ligands.

For instance, the DIFLUORPHOS ligand, which features a 2,2'-difluoro-1,1'-biphenyl core, has been synthesized and successfully employed in ruthenium(II)-catalyzed asymmetric hydrogenation of various prochiral ketones and olefins. nih.govpnas.org The fluorine atoms in DIFLUORPHOS are known to influence the electronic properties of the ligand, which in turn affects the enantioselectivity of the catalytic process. nih.gov Similarly, the MeO-BIPHEP ligand, which contains a 6,6'-dimethoxy-1,1'-biphenyl backbone, is another prominent example of a successful atropisomeric diphosphine ligand. pnas.org

The combination of both fluoro and methoxy (B1213986) substituents on the biphenyl (B1667301) core of this compound suggests its potential as a precursor for a new class of chiral ligands. The interplay between the electron-withdrawing nature of the fluorine atoms and the electron-donating methoxy groups could lead to unique stereoelectronic profiles in the resulting phosphine (B1218219) ligands. nih.gov The development of such ligands could offer complementary or superior performance in asymmetric transformations compared to existing systems. nih.gov The synthesis of these potential ligands would likely involve the functionalization of the biphenyl core, followed by the introduction of phosphine groups to create novel bidentate ligands for transition metal catalysis. nih.gov

Table 1: Comparison of Structurally Related Chiral Diphosphine Ligands

| Ligand | Key Structural Feature | Application Highlight |

| DIFLUORPHOS | 2,2'-Difluoro-1,1'-biphenyl core | Ru(II)-catalyzed asymmetric hydrogenation nih.govpnas.org |

| MeO-BIPHEP | 6,6'-Dimethoxy-1,1'-biphenyl core | Asymmetric hydrogenation pnas.org |

| BINAP | 1,1'-Binaphthyl backbone | Broadly used in asymmetric synthesis nih.govpnas.org |

This table is for illustrative purposes to show the importance of the structural motifs found in this compound.

Investigation in Functional Materials Science

The field of functional materials is continually searching for new molecules with unique physical and chemical properties. The substituted biphenyl scaffold of this compound makes it a candidate for investigation in liquid crystals and optoelectronic materials.

Recent discoveries have unveiled a new phase of matter known as the ferroelectric nematic (NF) liquid crystal phase, which exhibits spontaneous polar order and large electric dipole moments. arxiv.orgaps.org Materials that exhibit this phase are of great interest for their potential applications in high-speed switching devices and holographic displays. titech.ac.jp A key molecular feature for achieving a ferroelectric nematic phase is a large longitudinal dipole moment. aps.org

Fluorinated biphenyls and related structures are prominent in the design of such materials. aps.org For example, the material known as DIO, which was one of the first to be identified as exhibiting a ferroelectric nematic phase, is a fluorinated compound. aps.orgaps.org The presence of fluorine atoms in these molecules is crucial for creating the necessary molecular dipole and influencing the intermolecular interactions that lead to polar ordering. biointerfaceresearch.commdpi.com

The photophysical properties of organic molecules are at the heart of their applications in optoelectronic devices such as organic light-emitting diodes (OLEDs) and sensors. researchgate.netresearchgate.net The biphenyl core is a well-known chromophore, and its electronic properties can be tuned by the introduction of substituents. nih.gov

A computational study on new difluorinated biphenyl compounds, including the isomer 3′,4′-difluoro-2,5-dimethoxy-1,1′-biphenyl, provides insight into the potential photophysical properties of this compound. nih.gov The study revealed that these compounds possess significant dipole-dipole intermolecular interactions and that their redox stability can be tuned by the substitution pattern. nih.gov The calculated highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies for these compounds suggest their potential for use in optoelectronic applications. nih.govmdpi.com

The fluorescence properties of substituted biphenyls are highly sensitive to their molecular structure, particularly the dihedral angle between the two phenyl rings. researchgate.net The presence of ortho-substituents, such as the fluorine atoms in this compound, can lead to significant twisting of the biphenyl core, which will, in turn, affect the extent of π-conjugation and thus the absorption and emission characteristics. researchgate.net Experimental and computational studies on this compound are needed to fully elucidate its photophysical properties and assess its suitability for optoelectronic applications. nih.govresearchgate.netresearchgate.net

Table 2: Calculated Properties of a Structurally Related Isomer (3′,4′-difluoro-2,5-dimethoxy-1,1′-biphenyl)

| Property | Value |

| Molecular Formula | C₁₄H₁₂F₂O₂ |

| Molecular Weight | 250.24 g/mol |

| Predicted Stability | Relatively stable in redox reactions |

Data from a computational study on an isomer of the title compound, suggesting potential properties. nih.gov

Role as Key Synthetic Intermediates in Complex Molecule Construction

Substituted biphenyls are important structural motifs in a wide array of complex molecules, including natural products and pharmaceuticals. nih.govresearchgate.net The synthesis of these complex targets often relies on the availability of appropriately functionalized biphenyl building blocks.

The synthesis of methoxylated polychlorinated biphenyls (PCBs) has been reported starting from fluoroarene derivatives via nucleophilic aromatic substitution with sodium methoxide, followed by Suzuki coupling. nih.gov This strategy highlights the utility of halogenated and methoxylated aromatics as precursors for the construction of more complex biphenyl systems. In a similar vein, this compound could serve as a valuable synthetic intermediate. The fluorine atoms can potentially be displaced by other nucleophiles or participate in various coupling reactions, while the methoxy groups can be demethylated to reveal hydroxyl functionalities, which are common in natural products. nist.gov These hydroxyl groups can then be used for further synthetic elaborations.

The development of synthetic routes where this compound is used as a starting material could provide access to novel analogues of biologically active compounds or new functional materials that are otherwise difficult to synthesize.

Q & A

Q. What are the recommended synthetic routes for 2,2'-difluoro-3,3'-dimethoxy-1,1'-biphenyl?

A common approach involves Suzuki-Miyaura cross-coupling between fluorinated and methoxy-substituted aryl boronic acids and halides. For example, coupling 2-fluoro-3-methoxyphenylboronic acid with a 2-fluoro-3-methoxybromobenzene derivative under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixed solvent system (toluene/ethanol/water) with a base (e.g., Na₂CO₃) . Post-synthesis, purify via column chromatography and confirm structure using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

Q. How can researchers validate the purity and structural integrity of this compound?

- Nuclear Magnetic Resonance (NMR): Analyze chemical shifts for fluorine (¹⁹F NMR) and methoxy protons (δ ~3.8–4.0 ppm in ¹H NMR). Coupling patterns in aromatic regions confirm substitution positions .

- Mass Spectrometry: Use LC-MS/HRMS to confirm molecular ion peaks (expected m/z ~278.1 for C₁₄H₁₂F₂O₂) and rule out impurities .

- X-ray Crystallography: For unambiguous structural confirmation, grow single crystals via slow evaporation in dichloromethane/hexane and analyze (e.g., as demonstrated for analogous biphenyl derivatives in ).

Q. What are the critical storage and handling considerations?

Store under ambient, light-protected conditions to prevent photodegradation. Use inert atmospheres (argon/nitrogen) for long-term storage in sealed containers. Handle with nitrile gloves and safety goggles due to potential respiratory irritation (based on analogous dimethoxybiphenyl safety data) .

Advanced Research Questions

Q. What catalytic applications are feasible for this compound?

The biphenyl backbone and electron-donating methoxy groups suggest utility as a ligand in transition-metal catalysis . For example:

Q. How does this compound interact with biological targets?

- Enzyme inhibition: Fluorine atoms enhance binding affinity to hydrophobic enzyme pockets. Test against cyclooxygenase (COX) or tyrosine kinases using fluorometric assays (e.g., competitive binding studies with ATP analogs) .

- Cellular uptake: Label with a fluorescent tag (e.g., dansyl chloride) and track intracellular localization via confocal microscopy .

Q. What computational methods aid in predicting its reactivity?

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Use software like Gaussian or ORCA .

- Molecular Dynamics (MD): Simulate interactions with solvent (e.g., DMSO/water) or protein targets (e.g., using GROMACS) to optimize solubility or binding .

Q. How do steric effects from substituents influence reactivity?

The ortho-fluorine and methoxy groups create steric hindrance, reducing rotational freedom and stabilizing planar conformations. Compare reaction rates with less-hindered analogs (e.g., 4,4'-difluoro-3,3'-dimethoxybiphenyl) in coupling reactions to quantify steric effects .

Q. What spectroscopic techniques resolve conflicting data in structural analysis?

- 2D NMR (COSY, NOESY): Resolve overlapping signals in crowded aromatic regions. For example, NOE correlations between methoxy and adjacent protons confirm substitution patterns .

- Variable-temperature NMR: Identify dynamic processes (e.g., hindered rotation) by observing signal coalescence at elevated temperatures .

Q. How can researchers address solubility challenges in aqueous systems?

Q. What are the environmental and safety implications of lab-scale synthesis?

- Waste management: Fluorinated byproducts require neutralization with Ca(OH)₂ before disposal to avoid groundwater contamination .

- Ventilation: Use fume hoods to mitigate exposure to volatile intermediates (e.g., aryl bromides) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.